molecular formula C6H4F3NO2S B1460427 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid CAS No. 1082267-60-4

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid

Cat. No. B1460427
CAS RN: 1082267-60-4
M. Wt: 211.16 g/mol
InChI Key: PVNODMDGRUQZKO-UHFFFAOYSA-N
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Description

“2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid” is a synthetic compound of thiazole carboxylic acids with a trifluoromethyl substitution in the 2-position. It has a CAS Number of 1082267-60-4 and a linear formula of C6H4F3NO2S .


Molecular Structure Analysis

The compound has a molecular weight of 211.16 . Its IUPAC name is [2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid . The InChI code is 1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a white solid . The compound’s molecular weight is 211.16 , and its linear formula is C6H4F3NO2S .

Scientific Research Applications

Chemical Synthesis and Properties

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid and its derivatives have been extensively explored for their physical-chemical properties and potential in chemical synthesis. The synthesis of these compounds involves various chemical reactions, offering a pathway to create a wide array of chemicals with diverse biological activities. Some of these compounds have shown promise in applications like analgesics, neuroleptics, diuretics, anti-inflammatory agents, and mild antimicrobials. Their low toxicity profiles further enhance their applicability in various fields (Salionov, 2015).

Biological Activities and Applications

Derivatives of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid have demonstrated significant biological activities, particularly in the realm of antimicrobial applications. These derivatives have been effective against a range of bacterial, mycobacterial, and fungal pathogens, with some showing high activity against specific strains like Mycobacterium tuberculosis. This highlights their potential in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Krátký et al., 2017).

Photophysical Properties

The photophysical properties of certain 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid derivatives make them potential candidates for applications like metal sensing and laser dyes. Their absorption, fluorescence, and excitation spectra exhibit unique characteristics, such as large Stokes shift values and high fluorescence quantum yields, under different pH conditions. This adaptability and efficiency in light absorption and emission open doors to their use in advanced technological applications, including the design of novel optical materials and sensors (Grummt et al., 2007).

Anticancer Potential

Research into 2,4-azolidinedione-acetic acids derivatives, structurally related to 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, has uncovered promising anticancer activity. These studies, conducted in vitro, reveal a strong relationship between chemical structure and anticancer efficacy, particularly against certain leukemia cell lines. This suggests that these compounds and their derivatives could be valuable in developing new anticancer therapies (Kaminskyy et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is AMP-activated Protein Kinase (AMPK) . AMPK is a central energy regulator and is considered a high-value target for metabolic disorders .

Mode of Action

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, also known as Activator-3, is an AMP mimetic and a potent pan-AMPK activator . It likely shares a common activation mode for AMPK activation with AMP . Activator-3 enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses followed by in vitro mutant AMPK enzyme assays demonstrate that Activator-3 interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .

Biochemical Pathways

The activation of AMPK by 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid leads to the replenishment of ATP and cellular energy balance by down-regulating ATP consuming processes and accelerating ATP generation process . This is achieved through the allosteric regulation of AMPK, leading to a change in the conformation and phosphorylation of the Thr172 at the kinase domain .

Pharmacokinetics

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound has good bioavailability.

Result of Action

Oral treatment of High Sucrose Diet (HSD) fed diabetic rats with a 10 mg/kg dose of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . This demonstrates that 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is a potent AMPK activator that can alleviate the negative metabolic impact of a high sucrose diet in a rat model .

properties

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNODMDGRUQZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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